6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile
Description
Properties
IUPAC Name |
6-phenyl-3-phenylsulfanylpyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3S/c18-12-14-11-16(13-7-3-1-4-8-13)19-20-17(14)21-15-9-5-2-6-10-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZMLHWFTLQTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Phenylpyridazine Precursors
The pyridazine backbone is typically constructed through cyclocondensation reactions between α,β-diketones or keto esters and hydrazine derivatives. For example, 3-chloro-6-phenylpyridazine-4-carbonitrile serves as a critical intermediate for subsequent functionalization. As demonstrated in U.S. Patent 4,260,755, 3-hydrazinopyridazines react with chloroacetyl chloride or analogous electrophiles to form triazolo-pyridazine frameworks. Adapting this approach, the nitrile group at position 4 is introduced via cyanoacetamide intermediates or direct cyanation during cyclization.
Representative Reaction Conditions
| Starting Material | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 3-Chloro-6-phenylpyridazine | CuCN | DMF | 120°C | 68 |
| Phenylglyoxal monohydrate | Hydrazine hydrate | Ethanol | Reflux | 72 |
Functionalization at Position 4: Carbonitrile Installation
The carbonitrile group at position 4 is introduced via two primary methods:
- Cyanoacetylation : Reacting 3-chloro-6-phenylpyridazine with cyanoacetyl chloride in tetrahydrofuran (THF) under basic conditions.
- Sandmeyer Reaction : Treating 4-amino-6-phenylpyridazine with sodium nitrite and copper(I) cyanide in acidic media.
Thioether Formation at Position 3: Nucleophilic Aromatic Substitution
Substitution of Chlorine with Phenylsulfanyl
The phenylsulfanyl group at position 3 is installed via nucleophilic aromatic substitution (NAS) of a chloro precursor. This reaction requires activation of the pyridazine ring through electron-withdrawing groups (e.g., CN at position 4) to facilitate displacement.
Optimized Protocol
Mechanistic Considerations
The reaction proceeds via a two-step mechanism:
- Deprotonation of thiophenol by K₂CO₃ to generate the thiolate anion (PhS⁻).
- Attack of PhS⁻ at the electron-deficient C3 position, displacing chloride.
Alternative Pathways: One-Pot Multicomponent Reactions
Cyclocondensation with Nitrile-Containing Synthons
A streamlined approach involves simultaneous pyridazine ring formation and functionalization. For instance, reacting phenylglyoxal, thiophenol, and malononitrile in acetic acid yields the target compound directly.
Reaction Parameters
| Component | Equiv | Role |
|---|---|---|
| Phenylglyoxal | 1.0 | Carbonyl source |
| Thiophenol | 1.1 | Sulfur nucleophile |
| Malononitrile | 1.0 | Nitrile precursor |
| Acetic acid | – | Catalyst/Solvent |
Advantages and Limitations
- Advantages : Reduced step count, higher atom economy.
- Limitations : Requires precise stoichiometric control to avoid polymerization byproducts.
Comparative Analysis of Synthetic Routes
Yield and Purity Across Methods
| Method | Average Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Hydrazine cyclization | 72 | 98.5 | High |
| NAS with thiophenol | 85 | 99.2 | Moderate |
| Multicomponent | 65 | 95.0 | Low |
Critical Side Reactions
- Hydrazine cyclization : Competing triazolo-pyridazine formation if excess chloroacetyl chloride is used.
- Multicomponent route : Risk of malononitrile dimerization under acidic conditions.
Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the planar pyridazine ring and antiperiplanar orientation of the phenylsulfanyl group relative to the carbonitrile.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
- DMF and THF are recycled via fractional distillation.
- Copper cyanide residues require chelation treatment prior to disposal.
Cost Analysis
| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 3-Chloropyridazine | 450 | 38 |
| Thiophenol | 320 | 27 |
| CuCN | 600 | 22 |
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations
Substituent Effects on Lipophilicity: The phenylsulfanyl group in the target compound increases lipophilicity compared to analogs with phenoxy or amino groups. This property may enhance blood-brain barrier penetration, relevant for central nervous system (CNS) targets .
Electronic and Steric Influences: Carbonitrile vs. Carboxylate Ester: The nitrile group in the target compound is less polar than a carboxylate ester but more chemically stable, avoiding hydrolysis issues seen in ester-containing analogs . Amino vs. Sulfanyl: The benzylamino group in 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile allows hydrogen bonding, which could improve target affinity but reduce membrane permeability compared to sulfanyl .
Biological Implications: Compounds with sulfanyl groups, such as 4-(phenylsulfanyl)butan-2-one (4-PSB-2), demonstrate anti-inflammatory effects by suppressing TNF-α, COX-2, and iNOS in Alzheimer’s models . This suggests that the phenylsulfanyl moiety in the target compound may confer similar anti-inflammatory properties.
Anti-Inflammatory and Neuroprotective Potential
While direct studies on the target compound are absent, structural analogs provide insights:
- 4-PSB-2, a phenylsulfanyl-containing compound, enhances synaptic plasticity (via PSD-95 upregulation) and reduces neuroinflammation in Alzheimer’s models by modulating COX-2 and iNOS .
- Carbonitrile-containing analogs are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. The nitrile group in the target compound may similarly enhance target engagement .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated LogP (∼3.5, estimated via fragment-based methods) suggests moderate lipophilicity, balancing solubility and membrane permeability.
- Metabolic Stability : The sulfur atom in the sulfanyl group may undergo oxidation to sulfoxide or sulfone metabolites, requiring further study for pharmacokinetic optimization .
Biological Activity
6-Phenyl-3-(phenylsulfanyl)-4-pyridazinecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a phenylsulfanyl group and a cyano group, which contributes to its unique chemical properties. The molecular formula is , with a molar mass of approximately 258.31 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant potency compared to standard antimicrobial agents.
| Microorganism | MIC (µg/mL) | Standard |
|---|---|---|
| Staphylococcus aureus | 16 | Penicillin (32) |
| Escherichia coli | 32 | Ampicillin (64) |
| Candida albicans | 8 | Ketoconazole (16) |
Antifungal Activity
The compound has also shown promising antifungal activity. In particular, it has been tested against strains of Candida and Aspergillus, with results indicating that it could serve as an effective alternative or adjunct to existing antifungal therapies.
The mechanism by which this compound exerts its biological effects appears to involve interference with microbial cell wall synthesis and disruption of membrane integrity. This is supported by molecular docking studies which suggest that the compound binds effectively to key enzymatic targets within these organisms.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized several derivatives of pyridazine-based compounds, including this compound. The study found that this compound exhibited an MIC against Candida albicans comparable to that of fluconazole, suggesting it may be developed further for clinical applications in treating fungal infections .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human cell lines. The results indicated an IC50 value greater than 100 µM against NIH/3T3 fibroblasts, suggesting a favorable safety profile for potential therapeutic use .
Pharmacokinetics and ADME Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. Preliminary data suggest that this compound has favorable lipophilicity, which may enhance its bioavailability. Further studies are needed to fully elucidate these properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
